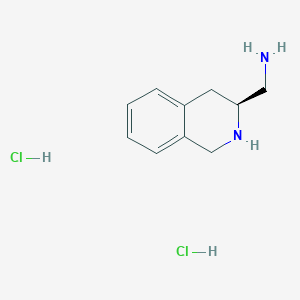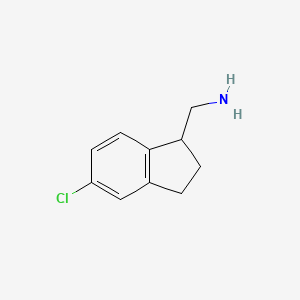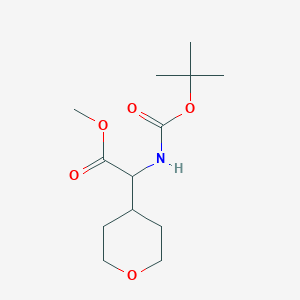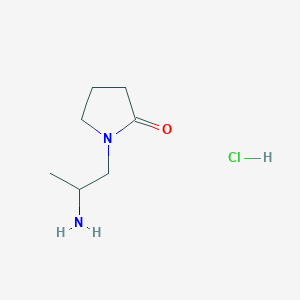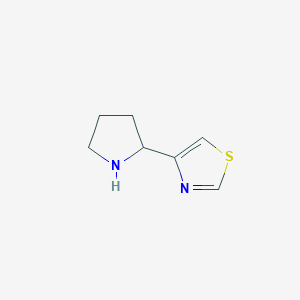
4-(Pyrrolidin-2-yl)thiazole
描述
4-(Pyrrolidin-2-yl)thiazole is a heterocyclic compound that features both a pyrrolidine ring and a thiazole ring. The presence of these two rings makes it a versatile scaffold in medicinal chemistry, often used in the design of biologically active molecules. The pyrrolidine ring is known for its ability to enhance the pharmacokinetic properties of compounds, while the thiazole ring is recognized for its aromaticity and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoacetylthiazole with pyrrolidine under basic conditions. The reaction is usually carried out in a solvent like ethanol or acetonitrile, with a base such as potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to more efficient production compared to batch processes.
化学反应分析
Types of Reactions
4-(Pyrrolidin-2-yl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated thiazole derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include oxidized thiazole derivatives, reduced pyrrolidine-thiazole compounds, and various substituted thiazole derivatives.
科学研究应用
4-(Pyrrolidin-2-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Pyrrolidin-2-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The pyrrolidine ring enhances the compound’s binding affinity and stability. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various pharmaceuticals.
Thiazole: An aromatic heterocycle known for its presence in many bioactive molecules.
Pyrrolidinyl-thiazole derivatives: Compounds with similar structures but different substituents on the rings.
Uniqueness
4-(Pyrrolidin-2-yl)thiazole is unique due to the combination of the pyrrolidine and thiazole rings, which confer distinct pharmacokinetic and pharmacodynamic properties. This dual-ring structure allows for versatile chemical modifications and a broad range of biological activities, making it a valuable scaffold in drug discovery and development.
属性
IUPAC Name |
4-pyrrolidin-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-2-6(8-3-1)7-4-10-5-9-7/h4-6,8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGXVNAOFWTJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CSC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



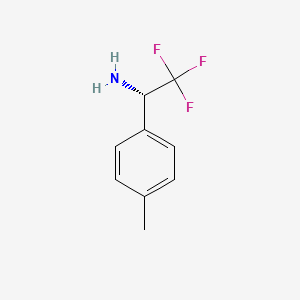
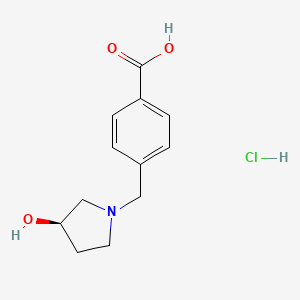
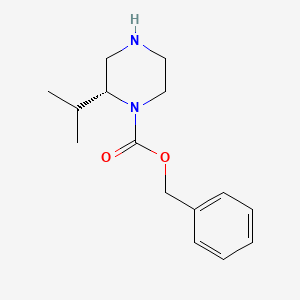
![Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B3364958.png)

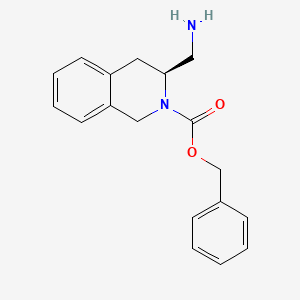
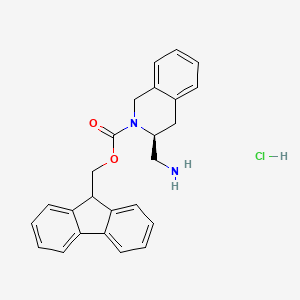
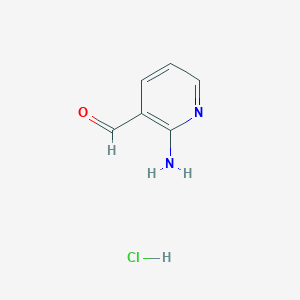
![2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B3364983.png)
